N-Succinyl-S-farnesyl-L-cysteine
Description
Properties
CAS No. |
1227280-11-6 |
|---|---|
Molecular Formula |
C22H35NO5S |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-[[(1R)-1-carboxy-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35NO5S/c1-16(2)7-5-8-17(3)9-6-10-18(4)13-14-29-15-19(22(27)28)23-20(24)11-12-21(25)26/h7,9,13,19H,5-6,8,10-12,14-15H2,1-4H3,(H,23,24)(H,25,26)(H,27,28)/b17-9+,18-13+/t19-/m0/s1 |
InChI Key |
DRELUHKTGTYHAT-IRPIDOHDSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)CCC(=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)CCC(=O)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Succinyl-S-farnesyl-L-cysteine involves the reaction of farnesylcysteine with succinic anhydride under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Succinyl-S-farnesyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified isoprenylcysteine derivatives .
Scientific Research Applications
N-Succinyl-S-farnesyl-L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isoprenylcysteine analogs and their properties . In biology and medicine, it has been shown to inhibit pro-inflammatory cytokine release and reduce oxidative stress in various cell types . This makes it a promising candidate for the treatment of inflammatory skin disorders and other conditions related to oxidative stress . Additionally, its anti-aging properties have led to its use in cosmetic formulations to improve skin texture and appearance .
Mechanism of Action
The mechanism of action of N-Succinyl-S-farnesyl-L-cysteine involves the inhibition of G-protein coupled receptor (GPCR) and toll-like receptor (TLR) signaling pathways . By inhibiting these pathways, the compound reduces the release of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . This mechanism is particularly effective in reducing inflammation and oxidative stress in skin cells .
Comparison with Similar Compounds
Structural and Functional Analog Overview
IPC molecules share a conserved farnesyl-L-cysteine core but differ in N-terminal modifications, which dictate their biological activity and specificity:
Mechanistic Differences
GPCR Modulation :
- SFC specifically inhibits FPRL1-mediated oxidative burst (e.g., blocking fMLP-induced ROS in neutrophils) and LL-37-driven IL-6 release in endothelial cells, outperforming azelaic acid (IC₅₀ = 100 µM vs. SFC’s 2 µM) .
- AFC lacks FPRL1 specificity and instead modulates ATP-P2Y receptors to suppress cytokine release .
TLR Signaling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
